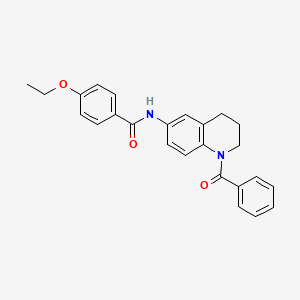

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a 4-ethoxybenzamide moiety.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-2-30-22-13-10-18(11-14-22)24(28)26-21-12-15-23-20(17-21)9-6-16-27(23)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQUKRWEDFKJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline: The initial step involves the synthesis of 1,2,3,4-tetrahydroquinoline through the reduction of quinoline using hydrogenation or other reducing agents.

Benzoylation: The tetrahydroquinoline is then benzoylated using benzoyl chloride in the presence of a base such as pyridine to form 1-benzoyl-1,2,3,4-tetrahydroquinoline.

Amidation: The final step involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 4-ethoxybenzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethoxybenzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivatives (QOD)

Example Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Structural Differences: Core: Both compounds share a 1,2,3,4-tetrahydroquinoline core. However, the QOD derivative has a methyl group at the 1-position, whereas the target compound features a benzoyl group. Substituents: The QOD derivative includes a benzodioxol ring and an ethanediamide linker, contrasting with the 4-ethoxybenzamide group in the target compound.

- Functional Implications: The benzoyl group in the target compound may enhance π-π interactions with hydrophobic binding pockets compared to the smaller methyl group in QOD.

Indole Carboxamide Derivatives (ICD)

Example Compound: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

- Structural Differences: Core: ICDs replace the tetrahydroquinoline with an indole ring, altering electronic properties and conformational flexibility. Substituents: The biphenyl carbonyl group in ICD differs from the benzoyl and 4-ethoxybenzamide groups in the target compound.

- Functional Implications: The tetrahydroquinoline core in the target compound may provide better planarity for stacking interactions compared to the indole in ICD.

Tetrahydroacridin-Based Cholinesterase Modulators

Example Compound: 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide

- Structural Differences: Core: The acridine core (with an additional fused benzene ring) replaces tetrahydroquinoline, increasing aromatic surface area. Substituents: A hexylamino linker and diethyl groups distinguish this compound from the target’s benzoyl and 4-ethoxybenzamide.

- Functional Implications: The acridine core may enhance intercalation into DNA or protein pockets, whereas the tetrahydroquinoline in the target compound likely favors less bulky interactions. The 4-ethoxyphenyl group common to both compounds suggests a shared pharmacophore for targeting enzymes like cholinesterases or proteases .

Thiazolyl-Oxazole Tetrahydroquinoline Derivatives

Example Compound: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Structural Differences :

- Substituents : A thiazolyl-oxazole group at the 6-position contrasts with the 4-ethoxybenzamide in the target compound.

- The 4-ethoxybenzamide in the target may improve solubility due to its polar ethoxy group compared to the heterocyclic thiazolyl-oxazole .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzoyl group and an ethoxybenzamide moiety. Its molecular formula is , with a molecular weight of 336.43 g/mol. The structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O2 |

| Molecular Weight | 336.43 g/mol |

| LogP | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The compound's hydrophobic regions may facilitate binding to target proteins, while the hydrogen bond donors and acceptors contribute to its affinity for active sites. This multi-faceted interaction profile may lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

- Anti-inflammatory Effects : this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Cell Proliferation Assays : In vitro studies using MTT assays revealed that concentrations of 10 µM and higher significantly reduced cell viability in cancer cell lines (e.g., HeLa and MCF-7) by over 50% compared to control groups.

- Antimicrobial Testing : Disc diffusion methods showed that the compound inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.